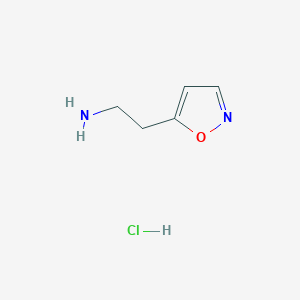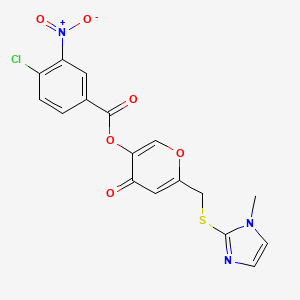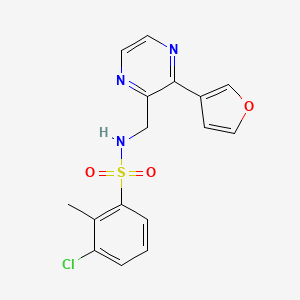
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an isoquinoline backbone, which is a type of heterocyclic compound. It also has an isopropylphenyl group and a methoxy group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoquinoline ring, the introduction of the isopropylphenyl group, and the addition of the methoxy groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the isoquinoline ring. The presence of the methoxy groups could potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in certain solvents .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research on isoquinoline derivatives has demonstrated innovative synthesis techniques. For instance, one study focused on the one-pot synthesis of 3-substituted isoquinolin-1-(2H)-ones through photostimulated SRN1 reactions, showcasing the compound's utility in creating complex organic structures (Guastavino, Barolo, & Rossi, 2006). Another study detailed the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates via three-component reactions, highlighting the compound's versatility in organic synthesis (Ye, Zhou, & Wu, 2009).
Pharmaceutical Potential
Isoquinoline derivatives have also been explored for their potential pharmaceutical applications. A study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system, evaluating them for antibacterial and antifungal activities, demonstrating the compound's relevance in drug discovery (Raju et al., 2016). Another research effort focused on the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, evaluating their antioxidant, antifungal, and antibacterial activities, further emphasizing the compound's pharmacological potential (Kumar & Vijayakumar, 2017).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of isoquinoline derivatives have yielded insights into their behavior and applications in organic chemistry. For example, a study on the ozonolysis of lignin models, including dimethoxybenzenes, aimed to understand the oxidative pathways, highlighting the compound's role in elucidating complex chemical reactions (Mvula, Naumov, & von Sonntag, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(2)17-6-8-19(9-7-17)28-14-21-20-13-23(27-5)22(26-4)12-18(20)10-11-24(21)16(3)25/h6-9,12-13,15,21H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMICSXQSOTYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2896017.png)
![1,8-Diazaspiro[5.5]undecan-7-one](/img/structure/B2896018.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B2896020.png)
![2-[4-[[2-(5,6-Dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]phenoxy]acetamide](/img/structure/B2896022.png)
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2896025.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)


![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)



